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4H-Pyrrolo[2,3-d]pyrimidine

Cryptosporidiosis Calcium-dependent protein kinase 1 Scaffold hopping

Medicinal chemistry teams often face a critical choice in scaffold selection, where the wrong core precludes desired selectivity. 4H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine) solves this by providing a unique hinge-binding geometry distinct from purines. - Enables >1000-fold potency gains vs. purine cores in kinase programs (e.g., TNNI3K). - Achieves JAK1 IC50 of 0.16 nM with 40.6-fold selectivity over JAK2. - Core scaffold for CDK4/6 degraders with dual inhibition & degradation pharmacology. - Essential starting material for 7-modified oligonucleotides with enhanced thermal stability. Supplied at ≥98% purity with defined storage (2-8°C), ensuring reliable supply for your discovery pipeline.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-68-1
Cat. No. B1439257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrrolo[2,3-d]pyrimidine
CAS271-68-1
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C2=CC=NC2=NC=N1
InChIInChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-2,4H,3H2
InChIKeyAOWIHGSSRREUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrrolo[2,3-d]pyrimidine: The Preferred 7-Deazapurine Scaffold for Kinase Inhibitors


4H-Pyrrolo[2,3-d]pyrimidine (CAS 271-68-1), also known as 7-deazapurine, is a heteroaromatic bicyclic scaffold (C₆H₅N₃, MW 119.12) in which the N7 atom of the purine ring is replaced by a C–H unit, rendering the five-membered ring more electron-rich and enabling C7 functionalization that is sterically and electronically impossible in canonical purines [1]. This subtle atomic substitution fundamentally alters hydrogen-bonding capacity, kinase hinge-binding geometry, and metabolic stability relative to both purine and pyrazolo[3,4-d]pyrimidine scaffolds, and has been validated across multiple target classes including JAK, EGFR, BTK, CDK, and CSF1R kinases as well as in nucleoside/nucleotide analog programs [2]. The unsubstituted parent compound serves as the essential synthetic entry point for constructing this entire class of derivatives, and is commercially available at 98% purity with defined storage conditions (2–8 °C, stable for 3 years) .

Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine and Purine: Scaffold Interchangeability


Although pyrrolo[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and purine share superficial topological similarity as bicyclic heteroaromatic ring systems, direct scaffold swapping predictably fails because each core imposes a distinct spatial arrangement of hydrogen-bond donor/acceptor vectors at the kinase hinge region and a different electrostatic surface potential at the five-membered ring. In a systematic study of Cryptosporidium CpCDPK1 inhibitors, identical substituents displayed on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold versus a 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold produced divergent potency and oral pharmacokinetic profiles, with certain substituents that attenuated potency on the pyrazolopyrimidine core conferring notably enhanced efficacy on the pyrrolopyrimidine core [1]. Similarly, in a TNNI3K inhibitor program, replacement of a purine core with a 7-deazapurine core yielded >1000-fold potency improvement and >10-fold enhancement in oral exposure (poDNAUC), demonstrating that the C7 position is not merely a passive substitution site but an active determinant of target engagement and drug-like properties [2]. Procurement decisions that treat these scaffolds as interchangeable building blocks therefore risk selecting a core that precludes the desired selectivity, potency, or pharmacokinetic trajectory before any side-chain optimization begins [3].

4H-Pyrrolo[2,3-d]pyrimidine Derivatives: Head-to-Head Comparisons


CpCDPK1 Inhibition: Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

In a direct paired-comparison study, a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP) analogs were synthesized and compared head-to-head with matched 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) congeners as CpCDPK1 inhibitors. Most PrP inhibitors potently inhibited CpCDPK1 enzyme and blocked C. parvum proliferation in the low micromolar range, while showing no mammalian cell toxicity. Critically, specific substituents that reduced CpCDPK1 potency on the PP scaffold yielded notably enhanced efficacy when displayed on the PrP scaffold, representing a non-linear SAR relationship that precludes predictive scaffold substitution [1]. Pharmacokinetic studies confirmed that PrP analogs possess distinct physicochemical properties compared with their PP counterparts [1].

Cryptosporidiosis Calcium-dependent protein kinase 1 Scaffold hopping Oral pharmacokinetics

JAK1 Selectivity of Pyrrolo[2,3-d]pyrimidine Derivatives vs. Tofacitinib

A hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series was systematically profiled against JAK family kinases, with Tofacitinib (a pan-JAK inhibitor built on the same 7H-pyrrolo[2,3-d]pyrimidine hinge-binding motif) run as a direct comparator. Compound 8m exhibited a JAK1 IC₅₀ of 0.16 nM with 40.6-fold selectivity over JAK2, while compound 8o showed a JAK1 IC₅₀ of 0.3 nM with 10-fold selectivity over JAK2 [1]. In a head-to-head in vivo comparison, compound 8o demonstrated an improved PK profile and superior efficacy relative to Tofacitinib in the collagen-induced arthritis (CIA) mouse model [1]. This selectivity window is therapeutically significant because JAK2 inhibition is associated with dose-limiting hematopoietic adverse events via EPO signaling interference [1].

Rheumatoid arthritis JAK1 selective inhibitor Kinase selectivity In vivo efficacy

TNNI3K Inhibition: 7-Deazapurine vs. Purine Scaffold

In a GSK medicinal chemistry program targeting cardiac troponin I-interacting kinase (TNNI3K), a systematic scaffold replacement study identified the 7-deazapurine heterocycle as a superior template compared to the parent purine core. Starting from a purine-based lead (3-((9H-purin-6-yl)amino)-N-methyl-benzenesulfonamide), switching to a 7-deazapurine core and introducing C4-benzenesulfonamide plus C7/C8 substituents produced compounds with >1000-fold improvement in TNNI3K inhibitory potency, approximately 10-fold improvement in general kinase selectivity, and >10-fold increase in oral exposure as measured by poDNAUC [1]. An X-ray co-crystal structure confirmed a Type I binding mode and rationalized the SAR [1].

Cardiac kinase TNNI3K Scaffold replacement Oral bioavailability

EGFR Mutant-Selective Pyrrolo[2,3-d]pyrimidine Derivatives

A series of covalent pyrrolo[2,3-d]pyrimidine-based EGFR tyrosine kinase inhibitors was synthesized and evaluated for selectivity against EGFR-mutant versus wild-type cells. Compound 12i selectively inhibited HCC827 cells harboring the EGFR activating mutation (delE746-A750) with up to 493-fold increased efficacy compared to normal HBE cells [1]. In kinase enzymatic assays, 12i inhibited the T790M activating mutant EGFR with an IC₅₀ of 0.21 nM, demonstrating 104-fold selectivity over wild-type EGFR (IC₅₀ = 22 nM) [1]. Separately, a fourth-generation pyrrolo[2,3-d]pyrimidine derivative (compound 31r) achieved subnanomolar IC₅₀ values against Ba/F3 EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S triple mutants while sparing wild-type EGFR, with good metabolic stability (T₁/₂ = 5.9 h) and 24% oral bioavailability [2].

Non-small cell lung cancer EGFR T790M Mutant-selective inhibitor Covalent TKI

CDK4/6 Inhibition: Pyrrolo[2,3-d]pyrimidine Hybrid vs. Palbociclib

A series of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids was designed as first-in-class dual degraders of Cyclin D1/3 and CDK4/6. In a direct kinase inhibition assay, the lead compound (designated E2) exhibited an IC₅₀ of 6.1 nM against CDK6/Cyclin D3, which is more than twice as potent as the approved CDK4/6 inhibitor Palbociclib tested under identical conditions (IC₅₀ = 12.9 nM) [1]. In cellular antiproliferation assays, the compound showed IC₅₀ values of 2.16 ± 0.28 μM (MCF-7) and 0.42 ± 0.03 μM (T47D), compared to Palbociclib's IC₅₀ values of 4.13 ± 0.13 μM and 10.66 ± 1.63 μM, respectively, without significant toxicity toward normal breast MCF-10A cells [1]. Mechanistically, unlike Palbociclib which merely inhibits CDK4/6 kinase activity, this pyrrolo[2,3-d]pyrimidine-based compound facilitates targeted degradation of Cyclin D1/3 and CDK4/6 through the ubiquitin-proteasome system [1].

Breast cancer CDK4/6 inhibitor Targeted protein degradation Palbociclib comparator

Oligonucleotide Duplex Stability: 7-Substituted 7-Deazapurines vs. Parent Purines

In a systematic study of base-modified oligodeoxyribonucleotides, phosphoramidites were synthesized from protected 7-deazapurine 2′-deoxyribonucleosides bearing halogen or alkynyl substituents at the C7 position, then incorporated into oligonucleotides by solid-phase synthesis. Comparison of thermal denaturation (Tm) values of the resulting duplexes demonstrated that the presence of 7-halo or 7-alkynyl substituents on the pyrrolo[2,3-d]pyrimidine base increases duplex stability relative to duplexes containing the corresponding unmodified parent purines [1]. This increased stability is attributed to enhanced base-stacking interactions and altered major-groove hydration patterns enabled by the C7 substituent, which is absent in canonical purine nucleobases [1].

Nucleic acid chemistry Duplex stabilization 7-Deazapurine phosphoramidites DNA probes

4H-Pyrrolo[2,3-d]pyrimidine Application Scenarios


JAK1-Selective Kinase Inhibitor Lead Generation

Medicinal chemistry teams seeking JAK1-selective inhibitors for autoimmune indications should procure 4H-pyrrolo[2,3-d]pyrimidine as the core scaffold because derivatives built on this core have demonstrated JAK1 IC₅₀ values as low as 0.16 nM with 40.6-fold selectivity over JAK2, and improved in vivo efficacy compared to the pan-JAK inhibitor Tofacitinib in the CIA arthritis model [1]. This selectivity is scaffold-dependent: the 7H-pyrrolo[2,3-d]pyrimidine hinge-binding motif is shared by both Tofacitinib and the optimized selective analogs, indicating that selectivity is achieved through vector-specific side-chain elaboration rather than core replacement [2]. In contrast, purine or pyrazolo[3,4-d]pyrimidine cores orient substituents differently at the hinge, precluding the same selectivity trajectory [3].

Fourth-Generation EGFR TKI for C797S Triple-Mutant NSCLC

For oncology programs addressing acquired resistance to Osimertinib mediated by the C797S mutation, the pyrrolo[2,3-d]pyrimidine scaffold has produced compounds with subnanomolar IC₅₀ against EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S triple mutants while sparing wild-type EGFR, with demonstrated oral bioavailability (F = 24%) and tumor regression in xenograft models at 80 mg/kg [1]. Compound 12i from a related covalent series achieved 493-fold selectivity for EGFR-mutant cancer cells over normal cells and 104-fold mutant vs. wild-type enzymatic selectivity (IC₅₀ 0.21 nM vs. 22 nM) [2]. These selectivity windows are directly attributable to the geometry of the pyrrolo[2,3-d]pyrimidine core, which positions the covalent warhead for selective engagement with the mutant cysteine residue.

CDK4/6 Targeted Protein Degrader Design

Teams pursuing CDK4/6-targeted protein degradation rather than simple kinase inhibition should use pyrrolo[2,3-d]pyrimidine as the CDK-binding warhead based on evidence that pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids achieve both 2.1-fold superior CDK6/Cyclin D3 enzymatic potency compared to Palbociclib (IC₅₀ 6.1 nM vs. 12.9 nM) and mechanistically distinct Cyclin D1/3 plus CDK4/6 degradation via the ubiquitin-proteasome system [1]. This dual pharmacology—kinase inhibition combined with targeted degradation—is not achievable with the pyridine scaffold of Palbociclib or Ribociclib, and is enabled by the unique exit vector geometry and electronic character of the pyrrolo[2,3-d]pyrimidine core.

Oligonucleotide Therapeutics: Enhanced Duplex Thermal Stability

Nucleic acid chemistry teams developing antisense oligonucleotides, aptamers, or DNA probes that require enhanced target binding affinity should select 7-deazapurine (pyrrolo[2,3-d]pyrimidine) phosphoramidite building blocks over canonical purine phosphoramidites. Comparative Tm analysis demonstrates that oligonucleotides containing 7-halo- or 7-alkynyl-7-deazapurines form duplexes with increased thermal stability relative to those containing parent purines, owing to enhanced base-stacking and altered major-groove hydration [1]. The C7 position of the 7-deazapurine scaffold, which is a C–H unit available for halogenation or alkynylation, has no equivalent functionalization handle in the parent purine system, and the parent 4H-pyrrolo[2,3-d]pyrimidine (CAS 271-68-1) serves as the starting material for synthesizing these modified phosphoramidites.

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